(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as APEF and is a member of the acylpropenamide family of compounds. Its unique structure and properties make it a promising candidate for further research into its potential uses.
Mechanism of Action
The mechanism of action of APEF involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. APEF binds to the active site of COX-2, preventing it from catalyzing the production of prostaglandins. This inhibition leads to a reduction in the production of pro-inflammatory molecules, which can help to alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
APEF has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, APEF has been shown to have analgesic and antipyretic effects. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of APEF is its specificity for COX-2. This means that it can inhibit the activity of COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, one limitation of APEF is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research into APEF. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Further research is needed to determine the optimal dose and frequency of administration for this application. Another area of research is the development of more efficient synthesis methods for APEF, which could increase its availability for research and clinical use. Additionally, further studies are needed to investigate the potential side effects and toxicity of APEF, as well as its interactions with other drugs.
Synthesis Methods
The synthesis of APEF involves the reaction of 4-aminobenzophenone with 2-furoic acid in the presence of acetic anhydride and a catalyst. The resulting compound is then purified through a series of recrystallizations to obtain the final product. This synthesis method has been optimized to produce high yields of APEF with minimal impurities.
Scientific Research Applications
APEF has been extensively studied for its potential applications in the field of medicine. One of the most promising areas of research is its use as an anti-inflammatory agent. APEF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory molecules, which can help to alleviate the symptoms of inflammatory diseases such as arthritis.
properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-15-8-9-16(22-15)10-11-17(21)19-14-6-4-13(5-7-14)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTGIZWQMDPBKH-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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